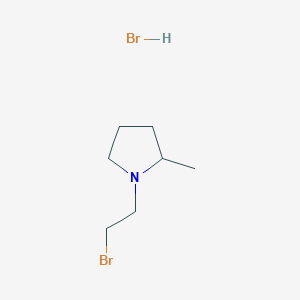
1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide” is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2-Bromoethyl” and “2-methyl” parts suggest that it has a bromine atom and a methyl group attached to the second carbon in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or addition . For example, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación
Crystallographic Studies and pH-Dependent Transformations
1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide has been studied for its crystallographic properties and pH-dependent transformations. In a study on similar compounds, it was found that different hydrogen bond types in the structure can significantly affect thermal stability. The ability of these structures to transform under varying pH conditions was observed, highlighting their potential in pH-responsive materials and applications in understanding crystallography and molecular interactions (Tong et al., 2018).
Bromination and Aziridination in Organic Synthesis
The compound's analogs have been utilized in the bromination of organic molecules, an essential step in many synthetic processes. One study discussed the formation of bromomethylpyrrolidines, a crucial intermediate in the synthesis of various organic compounds (Horning & Muchowski, 1974). Additionally, its use in aziridination, an important reaction for introducing nitrogen into molecules, has been reported (Jain, Sain, & Joseph, 2006).
Corrosion Inhibition in Industrial Applications
Derivatives of 1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide have been evaluated for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry. Their ability to prevent corrosion in carbon steel pipelines showcases their potential in industrial applications (Hegazy et al., 2016).
Environmental Applications
The compound and its derivatives show promise in environmental applications, such as CO2 capture. A study discussed the synthesis of a new ionic liquid from similar bromide salts for efficiently capturing CO2, demonstrating potential in addressing environmental concerns like greenhouse gas emissions (Bates et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as arginase 1 and 2 (arg1 and arg2), which play a crucial role in cancer immunotherapy .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets by forming a sigma-bond, generating a positively charged intermediate . This interaction could lead to changes in the target’s function, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
If we consider its potential targets (arg1 and arg2), it could be involved in the regulation of arginine metabolism and the urea cycle . The downstream effects could include changes in cell proliferation and immune response, particularly in the context of cancer immunotherapy.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The impact on bioavailability would depend on factors such as the compound’s stability, solubility, and the presence of transporters in the body.
Result of Action
Based on the potential targets and pathways, it could potentially inhibit the growth of cancer cells and modulate immune responses .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7-3-2-5-9(7)6-4-8;/h7H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRNXSRMWKUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

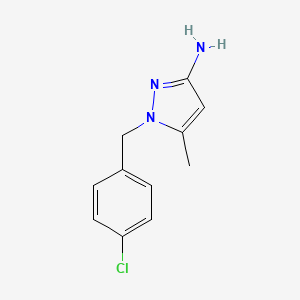
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
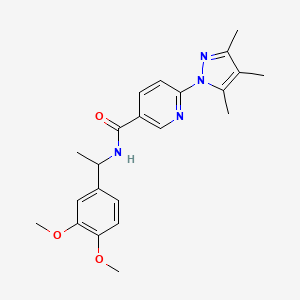


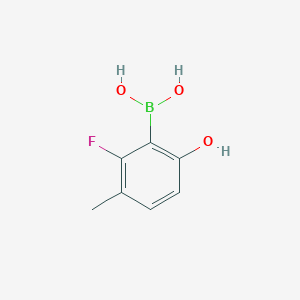
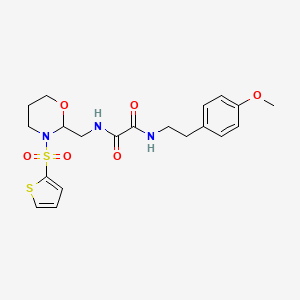

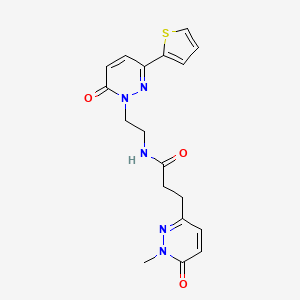
![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)
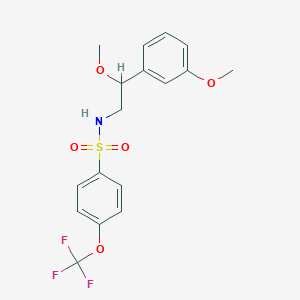
![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)